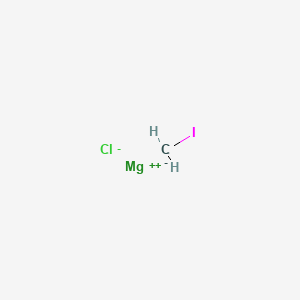
N-(Trichloromethylthio)succinimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Trichloromethylthio)succinimide is an organic compound with the molecular formula C5H4Cl3NO2S. It is a derivative of succinimide, where the hydrogen atom on the nitrogen is replaced by a trichloromethylthio group. This compound is known for its use in various chemical reactions and applications in scientific research .
准备方法
Synthetic Routes and Reaction Conditions
N-(Trichloromethylthio)succinimide can be synthesized through the reaction of succinimide with trichloromethylthiolating agents. One common method involves the reaction of succinimide with trichloromethyl sulfenyl chloride (Cl3CSCl) in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as a white crystalline solid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
化学反应分析
Types of Reactions
N-(Trichloromethylthio)succinimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the trichloromethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted succinimides depending on the nucleophile used.
科学研究应用
N-(Trichloromethylthio)succinimide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing the trichloromethylthio group into molecules.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Research has explored its potential use in drug development, particularly in the synthesis of bioactive compounds.
作用机制
The mechanism by which N-(Trichloromethylthio)succinimide exerts its effects involves the reactivity of the trichloromethylthio group. This group can undergo nucleophilic substitution, oxidation, and reduction reactions, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
相似化合物的比较
Similar Compounds
N-Chlorosuccinimide: Used as a chlorinating agent in organic synthesis.
N-Bromosuccinimide: Commonly used for bromination reactions.
N-Hydroxysuccinimide: Utilized in bioconjugation and peptide synthesis.
Uniqueness
N-(Trichloromethylthio)succinimide is unique due to the presence of the trichloromethylthio group, which imparts distinct reactivity compared to other succinimide derivatives. This makes it particularly useful in introducing the trichloromethylthio moiety into organic molecules, a feature not shared by its analogs .
属性
CAS 编号 |
5427-83-8 |
|---|---|
分子式 |
C5H4Cl3NO2S |
分子量 |
248.5 g/mol |
IUPAC 名称 |
1-(trichloromethylsulfanyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C5H4Cl3NO2S/c6-5(7,8)12-9-3(10)1-2-4(9)11/h1-2H2 |
InChI 键 |
QASYGYLAWGMUIP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)SC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)






![3-[(2-Hydroxyethyl)amino]phenol](/img/structure/B14744015.png)

![[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate](/img/structure/B14744033.png)
![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)


